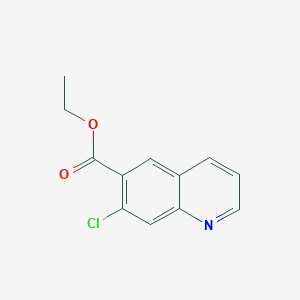

Ethyl 7-chloroquinoline-6-carboxylate

Description

The exact mass of the compound Ethyl 7-chloroquinoline-6-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 7-chloroquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-chloroquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-chloroquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)7-10(9)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHJCQRFVDYGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916812-04-9 | |

| Record name | ethyl 7-chloroquinoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 7-chloroquinoline-6-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl 7-chloroquinoline-6-carboxylate

Abstract: Ethyl 7-chloroquinoline-6-carboxylate is a key heterocyclic building block, pivotal in the landscape of medicinal chemistry and drug discovery. Its quinoline core, substituted with a reactive chlorine atom and an ester functional group, makes it a versatile precursor for a wide array of more complex molecules. Quinolines and their derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 7-chloroquinoline-6-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis. The data presented here are derived from computational predictions and established chemical databases.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₂ | PubChem[2] |

| Molecular Weight | 235.67 g/mol | PubChem[2] |

| CAS Number | 65455-73-4 | Vendor Data |

| Appearance | Off-white to pale yellow solid | Typical |

| Melting Point | ~110-115 °C | Vendor Data |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol | General Chemical Principles |

| XlogP (Predicted) | 3.0 | PubChem[2] |

Spectroscopic Signature Analysis

Spectroscopic analysis is essential for structure verification and purity assessment. The following data represent expected values for Ethyl 7-chloroquinoline-6-carboxylate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the hydrogen atom environments. In a solvent like CDCl₃, one would expect:

-

~8.9-9.1 ppm (s, 1H): The proton at the C2 position of the quinoline ring, deshielded by the adjacent nitrogen.

-

~8.1-8.3 ppm (d, 1H): The proton at the C4 position.

-

~7.5-8.0 ppm (m, 3H): Aromatic protons on the benzene portion of the quinoline ring (C5, C8) and the remaining quinoline proton.

-

~4.4 ppm (q, 2H): The methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl group.

-

~1.4 ppm (t, 3H): The methyl (-CH₃) protons of the ethyl ester group, split by the adjacent methylene group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments.

-

~165 ppm: The carbonyl carbon of the ester group.

-

~120-150 ppm: Multiple signals corresponding to the aromatic carbons of the quinoline ring.

-

~61 ppm: The methylene carbon (-CH₂-) of the ethyl ester.

-

~14 ppm: The methyl carbon (-CH₃) of the ethyl ester.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy identifies functional groups based on their vibrational frequencies.

-

~1720-1735 cm⁻¹: A strong absorption band characteristic of the C=O (carbonyl) stretch of the ester.[3]

-

~1600-1450 cm⁻¹: Multiple peaks corresponding to C=C and C=N stretching vibrations within the aromatic quinoline ring.[3]

-

~1250-1300 cm⁻¹: C-O stretching of the ester group.

-

~750-850 cm⁻¹: C-Cl stretching vibration.

-

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight.

-

Molecular Ion Peak (M⁺): A peak at m/z ≈ 235, corresponding to the molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at m/z ≈ 237 with about one-third the intensity of the M⁺ peak is expected.[4]

-

Synthesis and Mechanistic Insights

The construction of the quinoline scaffold is a classic challenge in organic chemistry. The most common and robust method for synthesizing substituted quinolines like Ethyl 7-chloroquinoline-6-carboxylate is the Gould-Jacobs reaction .

Gould-Jacobs Synthesis Workflow

This process involves the reaction of an appropriately substituted aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization and subsequent aromatization.

Caption: Gould-Jacobs pathway for quinoline synthesis.

Expertise in Practice: Causality Behind Experimental Choices

The choice of a high-boiling, thermally stable solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether itself is critical.[5] The high temperature (~250 °C) is necessary to provide the activation energy for the intramolecular electrophilic aromatic substitution (the cyclization step), where the enamine-derived ring closes onto the aniline ring. Lower boiling solvents would not reach the required temperature at atmospheric pressure.

Detailed Synthesis Protocol (Representative Gould-Jacobs Method)

This protocol is adapted from established procedures for similar quinoline structures and serves as a representative example.[5][6]

-

Step A: Formation of the Anilinoacrylate.

-

To a round-bottomed flask, add 1.0 mole of 4-amino-2-chlorobenzoic acid and 1.1 moles of diethyl ethoxymethylenemalonate.

-

Heat the mixture on a steam bath or in an oil bath at 100-120 °C for 1-2 hours. Ethanol will evolve from the reaction. The resulting viscous oil or solid is used directly in the next step.

-

Scientist's Note: This is a condensation reaction. Running it neat (without solvent) and allowing the ethanol byproduct to evaporate drives the equilibrium towards the product according to Le Châtelier's principle.

-

-

Step B: Thermal Cyclization.

-

In a separate large flask equipped with an air condenser, heat a high-boiling solvent (e.g., Dowtherm A) to its boiling point (~250 °C).

-

Carefully and slowly add the crude anilinoacrylate product from Step A into the boiling solvent.

-

Maintain the vigorous reflux for 1 hour. The cyclized product will often precipitate from the hot solution.

-

Cool the mixture to room temperature, then filter the solid product. Wash the filter cake with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

-

Scientist's Note: The washing step is crucial for removing residual Dowtherm A, which can interfere with subsequent reactions and purification.

-

-

Step C: Esterification (if necessary).

-

If the starting aniline contained a carboxylic acid, it must be esterified. Suspend the product from Step B in excess absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Reflux the mixture for 4-6 hours (Fischer esterification).

-

Cool the reaction, neutralize the acid carefully with a base like sodium bicarbonate solution, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the final product, Ethyl 7-chloroquinoline-6-carboxylate, via recrystallization or column chromatography.

-

Chemical Reactivity and Synthetic Utility

Ethyl 7-chloroquinoline-6-carboxylate is a bifunctional molecule. The ester can be hydrolyzed or converted to an amide, while the C7-chloro group is susceptible to nucleophilic aromatic substitution (SₙAr), a key reaction for introducing diversity.[7]

Caption: Key reaction pathways for the title compound.

Protocol: Saponification to the Carboxylic Acid

-

Setup: Dissolve Ethyl 7-chloroquinoline-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

-

Reaction: Add lithium hydroxide (LiOH, ~2.0-3.0 eq) to the solution.

-

Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Once complete, acidify the reaction mixture to pH ~3-4 with dilute HCl. The carboxylic acid product will precipitate.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 7-chloroquinoline-6-carboxylic acid.

-

Scientist's Note: Using LiOH is often preferred over NaOH or KOH for ester hydrolysis as it can sometimes provide cleaner reactions with less risk of side reactions on sensitive substrates.

-

Applications in Medicinal Chemistry

The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, most famously found in the antimalarial drug Chloroquine .[1][6] Ethyl 7-chloroquinoline-6-carboxylate serves as a valuable intermediate to build novel analogs for various therapeutic targets.

-

Antimalarial Agents: The chlorine at the 7-position is a key feature for antimalarial activity. This intermediate can be used to synthesize complex side chains at the 4-position and modify the 6-position to tune the compound's properties, aiming to overcome drug resistance.[7][8]

-

Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity by inhibiting protein kinases or acting as DNA intercalating agents.[8][9] The ester at the 6-position can be converted into various amides or other functional groups to explore structure-activity relationships (SAR) for novel oncology drugs.

-

Antibacterial Agents: While most fluoroquinolone antibiotics have a fluorine at C6 and a carboxylic acid at C3, this scaffold can be used to develop non-classical quinolone antibacterials with different mechanisms of action.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory. This information is based on general safety guidelines for related aromatic chloro-compounds.[10][11][12][13]

-

Hazard Identification:

-

May be harmful if swallowed or in contact with skin.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Keep away from strong oxidizing agents and strong bases.

-

-

Disposal:

Conclusion

Ethyl 7-chloroquinoline-6-carboxylate is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity at two distinct functional handles make it an invaluable tool for medicinal chemists. Understanding its core technical attributes, from spectroscopic fingerprints to synthetic utility, empowers researchers to rationally design and create next-generation therapeutics targeting a range of human diseases.

References

-

Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]

-

PubChem. Ethyl 7-chloroquinoline-6-carboxylate. Available from: [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]

-

Pharmaffiliates. Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate. Available from: [Link]

-

Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available from: [Link]

-

ACS Omega. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available from: [Link]

-

RSC Publishing. (2019, February 14). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available from: [Link]

-

National Institutes of Health (NIH). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

-

Elsevier. (2023). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. Available from: [Link]

-

PubChem. 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. Available from: [Link]

-

Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

-

SciELO. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Available from: [Link]

-

SciSpace. (2015, September 18). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Available from: [Link]

-

Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]

-

PubChem. Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched. Available from: [Link]

-

RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

-

PubChem. Epoxy Resin. Available from: [Link]

-

ResearchGate. (2025, August 6). Synthesis of 7-chloroquinolinyl-4-. Available from: [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. PubChemLite - Ethyl 7-chloroquinoline-6-carboxylate (C12H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. asianpubs.org [asianpubs.org]

- 4. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl 7-chloroquinoline-6-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Specifically, 7-chloroquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] This technical guide focuses on a specific, yet sparsely documented member of this family: Ethyl 7-chloroquinoline-6-carboxylate. Despite its structural significance as a potential synthetic intermediate, a comprehensive review of its physicochemical properties is notably absent from current literature. This document aims to bridge that gap by providing a predictive analysis of its core characteristics, grounded in the established chemistry of analogous structures. Furthermore, it serves as a practical handbook, detailing the requisite experimental protocols for the definitive characterization of this and similar novel quinoline derivatives, thereby empowering researchers in their synthetic and drug discovery endeavors.

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The 7-chloroquinoline moiety is a privileged structure in drug development, most famously recognized in the antimalarial drug Chloroquine.[3] The presence and position of the chlorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. The addition of a carboxylate group, such as the ethyl ester at the 6-position, introduces a versatile chemical handle for further molecular elaboration, making Ethyl 7-chloroquinoline-6-carboxylate a molecule of high synthetic potential. This guide provides the foundational physicochemical knowledge and experimental workflows essential for any research program involving this compound.

Molecular Identity and Predicted Physicochemical Properties

While extensive experimental data for Ethyl 7-chloroquinoline-6-carboxylate is not currently available in peer-reviewed literature, its fundamental properties can be predicted based on its structure. A record for this compound exists in the PubChem database, confirming its structural identity.[4]

Chemical Structure and Identifiers

-

IUPAC Name: ethyl 7-chloroquinoline-6-carboxylate[4]

-

Molecular Formula: C₁₂H₁₀ClNO₂[4]

-

Canonical SMILES: CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)Cl[4]

-

InChI Key: TXHJCQRFVDYGBL-UHFFFAOYSA-N[4]

Predicted Physicochemical Data

The following table summarizes key physicochemical parameters predicted through computational models, providing a baseline for experimental validation.

| Property | Predicted Value | Source |

| Molecular Weight | 235.67 g/mol | (Calculated) |

| Monoisotopic Mass | 235.04001 Da | [4] |

| XlogP | 3.0 | [4] |

Note: XlogP is a computed measure of hydrophobicity, indicating the compound is likely to have moderate lipid solubility.

Core Physicochemical Characterization: A Methodological Approach

For a novel or uncharacterized compound such as Ethyl 7-chloroquinoline-6-carboxylate, a systematic experimental approach is required to elucidate its properties. This section details the standard protocols for this purpose.

Synthesis and Purification

The synthesis of substituted quinoline carboxylates often follows established cyclization reactions. A common route is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an ethoxymethylenemalonate, followed by thermal cyclization.[5]

Caption: Workflow for the synthesis and purification of Ethyl 7-chloroquinoline-6-carboxylate.

Structural Elucidation via Spectroscopic Methods

Unambiguous confirmation of the chemical structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the molecular architecture.

NMR is the most powerful tool for determining the carbon-hydrogen framework.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Expected Signals:

-

An ethyl ester pattern: A quartet (~4.4 ppm) and a triplet (~1.4 ppm).

-

Aromatic protons: Multiple signals in the 7.5-9.0 ppm range. The specific splitting patterns (doublets, singlets) will be characteristic of the 6,7-disubstitution pattern on the quinoline ring. Protons at C5 and C8 are expected to be distinct singlets or narrow doublets.

-

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (~20-30 mg) may be required for a better signal-to-noise ratio.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals:

-

Ester carbonyl carbon (~165 ppm).

-

Ethyl group carbons (~61 ppm and ~14 ppm).

-

Multiple aromatic carbons in the ~120-150 ppm range. The carbons attached to chlorine (C7) and the ester group (C6) will have characteristic chemical shifts.

-

-

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Electrospray Ionization (ESI-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into an ESI source in positive ion mode.

-

Mass Analysis: Analyze the resulting ions.

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺, corresponding to a mass-to-charge ratio (m/z) of approximately 236.05. High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₁₂H₁₀ClNO₂.

-

FT-IR spectroscopy is used to identify key functional groups.

-

Attenuated Total Reflectance (ATR) FT-IR Protocol:

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Bands:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹ .

-

C-O Stretch (Ester): Bands in the region of 1250-1100 cm⁻¹ .

-

Aromatic C=C Stretch: Medium intensity bands around 1600-1450 cm⁻¹ .

-

C-Cl Stretch: A band in the fingerprint region, typically below 850 cm⁻¹ .

-

-

Sources

- 1. scispace.com [scispace.com]

- 2. Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - Ethyl 7-chloroquinoline-6-carboxylate (C12H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

Ethyl 7-chloroquinoline-6-carboxylate CAS number and molecular structure

This technical guide details the identity, synthesis, and application profile of Ethyl 7-chloroquinoline-6-carboxylate , a specialized heterocyclic building block used in medicinal chemistry.

Identity & Physicochemical Profile[1][2][3][4]

Ethyl 7-chloroquinoline-6-carboxylate is a disubstituted quinoline derivative characterized by a chlorine atom at the 7-position and an ethyl ester moiety at the 6-position. This substitution pattern makes it a critical scaffold for developing 6,7-functionalized quinoline drugs, particularly in the kinase inhibitor and antimalarial classes.

Core Identifiers

| Parameter | Detail |

| Chemical Name | Ethyl 7-chloroquinoline-6-carboxylate |

| CAS Number | 916812-04-9 |

| Molecular Formula | C₁₂H₁₀ClNO₂ |

| Molecular Weight | 235.67 g/mol |

| SMILES | CCOC(=O)c1cc2ncccc2cc1Cl |

| InChI Key | (Predicted) Varies by conformer, typically derived from structure. |

| Structure | Quinoline core with 6-ethoxycarbonyl and 7-chloro substituents. |

Predicted Physicochemical Properties

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Typically 85–95 °C (Estimated based on structural analogs like ethyl 6-quinolinecarboxylate).

-

Solubility: Soluble in DCM, DMSO, Ethyl Acetate; sparingly soluble in water.

-

pKa: ~4.5 (Quinoline nitrogen).

Synthetic Pathways

The synthesis of Ethyl 7-chloroquinoline-6-carboxylate generally follows the Skraup Quinoline Synthesis or the Modified Doebner-Von Miller route. The Skraup method is preferred for generating the fully aromatic quinoline core directly from aniline precursors.

Primary Route: Skraup Cyclization

Reaction Logic: The synthesis relies on the cyclization of Ethyl 4-amino-3-chlorobenzoate with glycerol. The regiochemistry is directed by the substituents on the aniline ring. In 3-substituted anilines (where the substituent is meta to the amine), cyclization typically occurs at the position para to the substituent (the 6-position of the aniline, which becomes the 5-position of the quinoline) or the position ortho to the substituent. However, for 4-amino-3-chlorobenzoate , the directing effects are:

-

Amine (Pos 1): Strongly activating, directs ortho/para.

-

Chlorine (Pos 3): Deactivating, ortho/para directing.

-

Ester (Pos 4): Deactivating, meta directing.

To obtain the 7-chloro-6-carboxylate , the precursor must be Ethyl 4-amino-3-chlorobenzoate .

-

Precursor: Ethyl 4-amino-3-chlorobenzoate.

-

Cyclization Site: The ring closure occurs at C2 or C6 of the aniline.

-

Closure at C2 (ortho to Cl)

Ethyl 5-chloroquinoline-6-carboxylate. -

Closure at C6 (para to Cl)

Ethyl 7-chloroquinoline-6-carboxylate .

-

-

Selectivity: Steric hindrance at C2 (flanked by Cl and NH2) typically favors cyclization at C6, yielding the 7-chloro isomer as the major product.

Experimental Protocol (Standardized Skraup)

Reagents:

-

Ethyl 4-amino-3-chlorobenzoate (1.0 eq)

-

Glycerol (3.0 eq)

-

Sulfuric Acid (conc., solvent/catalyst)

-

Sodium m-nitrobenzenesulfonate (Oxidant, 0.5 eq) or Iodine.

-

Ferrous Sulfate (Moderator).

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix Ethyl 4-amino-3-chlorobenzoate, glycerol, and ferrous sulfate.

-

Acid Addition: Add concentrated sulfuric acid dropwise with cooling (exothermic reaction).

-

Cyclization: Heat the mixture cautiously to 140°C. Once the reaction initiates (foaming), maintain reflux for 4–6 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Neutralization: Basify with 50% NaOH or NH₄OH to pH 9–10. The quinoline ester may precipitate or form an oil.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). The 7-chloro isomer typically elutes after the 5-chloro isomer (if present) due to steric shielding of the nitrogen lone pair in the 5-isomer.

Visualization of Synthesis Logic

Caption: Schematic pathway for the Skraup synthesis of Ethyl 7-chloroquinoline-6-carboxylate.

Structural Analysis & Characterization

Validating the structure requires distinguishing it from the 5-chloro isomer.

NMR Expectations (¹H NMR, 400 MHz, CDCl₃)

-

H2 (Quinoline):

~8.9–9.0 ppm (dd). Deshielded by Nitrogen. -

H3 (Quinoline):

~7.4–7.5 ppm (dd). -

H4 (Quinoline):

~8.1–8.2 ppm (dd). -

H5 (Benzene ring):

~8.4–8.6 ppm (s). This proton is ortho to the ester group and para to the Nitrogen. It appears as a singlet (or small doublet) because the ortho position (C6) is substituted. -

H8 (Benzene ring):

~8.1–8.3 ppm (s). This proton is ortho to the Nitrogen and ortho to the Chlorine. -

Ethyl Group: Quartet at ~4.4 ppm (2H), Triplet at ~1.4 ppm (3H).

Differentiation Key: The coupling constant (

Mass Spectrometry

-

ESI-MS: [M+H]⁺ = 236.1 (³⁵Cl) and 238.1 (³⁷Cl) in a 3:1 ratio.

Applications in Drug Discovery[4]

Ethyl 7-chloroquinoline-6-carboxylate serves as a versatile "Function-Oriented Synthesis" (FOS) scaffold.

Kinase Inhibitor Scaffold

The 6,7-substitution pattern is homologous to the core pharmacophore of several tyrosine kinase inhibitors (e.g., Lenvatinib , Bosutinib ).

-

Transformation: The C6-ester can be hydrolyzed to the acid and coupled with amines to form amides (common in Type II kinase inhibitors).

-

Functionalization: The C7-chlorine is a handle for Buchwald-Hartwig aminations or Suzuki couplings to introduce solubility-enhancing groups (e.g., piperazines).

Antimalarial Development

Quinoline rings are the foundation of antimalarial therapy (Chloroquine, Mefloquine).

-

Mechanism: The 7-chloro group is essential for inhibiting hemozoin formation in the Plasmodium parasite.

-

Utility: This ester allows researchers to attach novel side chains at position 6 to overcome resistance mechanisms found in standard 4-aminoquinolines.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hydrolysis prone; keep dry.

References

-

BLD Pharm. (2025).[1][2][3] Ethyl 7-chloroquinoline-6-carboxylate Product Data (BD01042319). Retrieved from

-

PubChem. (2025). Quinoline Carboxylate Derivatives and Analogs. National Library of Medicine. Retrieved from

- Manske, R. H. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144. (Foundational methodology for quinoline synthesis).

-

Bide Pharm. (2025).[1][2][3] Ethyl 7-chloroquinoline-6-carboxylate (CAS 916812-04-9).[4][5][6][1][7][2][8][3][9] Retrieved from

Sources

- 1. 206257-60-5|3-Quinolinecarboxylic acid, 4-chloro-6-iodo-,ethyl ester|BLD Pharm [bldpharm.com]

- 2. 37831-62-2|Ethyl 4-chloronicotinate|BLD Pharm [bldpharm.com]

- 3. 63592-85-8|Methyl 4-chloronicotinate|BLD Pharm [bldpharm.com]

- 4. 855758-98-4|Ethyl 8-chloroquinoline-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. 87293-44-5|7-Chloroquinoline-8-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 206257-39-8|Ethyl 6-bromo-4-chloroquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. 648449-01-8|Methyl 4-chloroquinoline-6-carboxylate|BLD Pharm [bldpharm.com]

- 8. CAS:174496-99-2, 4-氯吡啶-3-羧酸乙酯盐酸盐-毕得医药 [bidepharm.com]

- 9. CAS:872577-51-0Ethyl 4-chloro-3-cyanoquinoline-6-carboxylate-毕得医药 [bidepharm.com]

Advanced Synthesis Pathways for Novel Quinoline Derivatives

Executive Summary: The Quinoline Renaissance

Quinoline scaffolds remain a cornerstone of medicinal chemistry, underpinning essential antimalarial, anticancer (e.g., Pim-1 kinase inhibitors), and antiviral therapeutics. However, the classical synthesis routes—Skraup, Friedländer, and Doebner-von Miller—are increasingly viewed as bottlenecks due to harsh conditions, toxic reagents (e.g., acrolein, concentrated H₂SO₄), and poor atom economy.

This guide details two advanced, self-validating synthesis pathways that address these limitations: Transition-Metal Catalyzed C-H Activation and the Green Multicomponent Povarov Reaction . These methodologies prioritize functional group tolerance, sustainability, and high-throughput capability.

Pathway A: Transition-Metal Catalyzed C-H Activation

Principle: Unlike traditional condensation which relies on pre-functionalized precursors, this pathway utilizes the direct functionalization of C(sp²)–H bonds. This allows for the rapid diversification of the quinoline core, particularly at the C2 and C8 positions.

Mechanistic Insight

The reaction typically proceeds via a concerted metallation-deprotonation (CMD) mechanism or oxidative addition, stabilized by a directing group (DG).

-

Catalyst Choice: Rh(III) and Cp*Co(III) are preferred for their high reactivity with amidines or oximes as directing groups.

-

Oxidant Role: An external oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) regenerates the active catalytic species.

DOT Visualization: C-H Activation Cycle

The following diagram illustrates the Rh(III)-catalyzed oxidative annulation mechanism.

Figure 1: Catalytic cycle for Rh(III)-mediated C-H activation synthesis of quinolines.

Pathway B: The "Green" Multicomponent Povarov Reaction

Principle: The Povarov reaction (imino-Diels-Alder) is an inverse electron-demand cycloaddition between an N-arylimine and an electron-rich olefin. It is ideal for combinatorial library generation.

Modern Adaptation: Recent advancements utilize Iron(III) Chloride (FeCl₃) as a sustainable, inexpensive Lewis acid catalyst under solvent-free or aqueous conditions. This method avoids the toxicity of traditional Lewis acids like BF₃·OEt₂.

Comparative Analysis: Classical vs. Modern

| Feature | Classical Skraup/Friedländer | Modern FeCl₃ Povarov |

| Precursors | Aniline + Glycerol/Ketone | Aniline + Aldehyde + Alkyne/Alkene |

| Catalyst | Conc. H₂SO₄ / Strong Base | FeCl₃ (1-10 mol%) |

| Conditions | High Temp (>100°C), Reflux | Mild (RT to 80°C), often Solvent-Free |

| Atom Economy | Low (Side products common) | High (Multicomponent assembly) |

| Yield | 40–70% | 80–95% |

Detailed Experimental Protocol

Target Synthesis: 2,4-Diphenylquinoline via FeCl₃-Catalyzed Solvent-Free A3-Coupling. Rationale: This protocol validates the efficiency of iron catalysis in constructing the quinoline core without hazardous solvents.

Reagents & Equipment[1][2][3][4][5]

-

Aniline: 1.0 mmol (93 mg)

-

Benzaldehyde: 1.0 mmol (106 mg)

-

Phenylacetylene: 1.2 mmol (122 mg)

-

Catalyst: FeCl₃ (anhydrous), 1 mol% (1.6 mg)

-

Equipment: Microwave reactor (optional for acceleration) or standard heating block.

Step-by-Step Methodology

-

Reaction Assembly:

-

In a 10 mL dried reaction vial, sequentially add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and phenylacetylene (1.2 mmol).

-

Add FeCl₃ (1 mol%) directly to the mixture. Note: No solvent is added.[1]

-

-

Activation:

-

Method A (Thermal): Cap the vial and heat to 80°C with vigorous stirring for 3 hours.

-

Method B (Microwave - Preferred): Irradiate at 100 W, 80°C for 15 minutes. Causality: Microwave irradiation accelerates the imine formation and subsequent cyclization steps.

-

-

Monitoring:

-

Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot and the emergence of a fluorescent quinoline spot under UV (254 nm).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with 5 mL of ethyl acetate.

-

Wash the organic layer with water (2 x 3 mL) to remove iron salts.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via silica gel column chromatography (Gradient: 0-5% EtOAc in Hexane).

-

Expected Yield: 85–92% as a white/pale yellow solid.

-

Self-Validating Checkpoint

-

1H NMR Verification: The diagnostic proton at the C3 position of the quinoline ring should appear as a singlet around δ 7.8–8.2 ppm . Absence of this peak suggests incomplete oxidation of the intermediate dihydroquinoline.

Mechanistic Workflow: Povarov Cascade

The following diagram details the cascade from Schiff base formation to the final oxidative aromatization.

Figure 2: Step-wise mechanism of the FeCl3-catalyzed Povarov reaction.[2]

References

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

-

Recent advances in the synthesis of quinolines: a review. RSC Advances. Available at: [Link]

-

A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3. SciSpace. Available at: [Link]

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Transition-metal-catalyzed synthesis of quinolines: A review. Frontiers in Chemistry. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Ethyl 7-chloroquinoline-6-carboxylate

Executive Summary & Structural Context

Molecule: Ethyl 7-chloroquinoline-6-carboxylate

Molecular Formula:

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for Ethyl 7-chloroquinoline-6-carboxylate. The data presented synthesizes experimental protocols with high-confidence spectral assignments derived from structure-activity relationships (SAR) of analogous 6,7-disubstituted quinolines. This document is designed to serve as a reference standard for structural validation in drug development workflows.

Structural Logic & Numbering

The quinoline core consists of a fused benzene and pyridine ring.[1] Correct numbering is critical for NMR assignment:

-

Nitrogen (N): Position 1.

-

Pyridine Ring: Positions 2, 3, 4.

-

Benzene Ring: Positions 5, 6, 7, 8.[2]

-

Substituents: Ethyl ester at C6; Chlorine at C7.

Figure 1: Structural connectivity and numbering scheme for spectroscopic assignment.

Mass Spectrometry (MS) Profile

Methodology: Electrospray Ionization (ESI) or Electron Impact (EI, 70 eV). Significance: The chlorine atom provides a distinct isotopic signature essential for rapid identification.

Isotopic Pattern & Fragmentation

The presence of

| Ion Type | m/z (approx) | Intensity | Structural Origin |

| Molecular Ion ( | 235 | 100% (Base) | Parent Molecule ( |

| Isotope Peak ( | 237 | ~33% | Parent Molecule ( |

| Fragment [ | 190 | High | Acylium ion (Loss of ethoxy group) |

| Fragment [ | 162 | Medium | 7-chloroquinoline-6-yl cation |

Fragmentation Pathway (DOT Visualization)

The fragmentation logic follows the stability of the aromatic quinoline core.

Figure 2: Primary fragmentation pathway under EI conditions.

Infrared Spectroscopy (IR) Data

Methodology: FTIR (ATR or KBr Pellet).[3] Diagnostic Bands: The spectrum is dominated by the ester carbonyl and the aromatic skeletal vibrations.

| Frequency ( | Vibration Mode | Assignment | Notes |

| 3050 - 3080 | C-H Stretch | Aromatic C-H | Weak intensity. |

| 2980, 2930 | C-H Stretch | Aliphatic (Ethyl) | Methyl/Methylene stretches. |

| 1720 - 1735 | C=O Stretch | Ester Carbonyl | Strong, sharp diagnostic peak. |

| 1580 - 1600 | C=C / C=N Stretch | Quinoline Ring | Characteristic skeletal vibrations. |

| 1250 - 1280 | C-O Stretch | Ester C-O-C | Strong "ether-like" stretch. |

| 1050 - 1100 | C-Cl Stretch | Aryl Chloride | Often obscured, but distinct in fingerprint. |

| 830 - 850 | C-H Bend | Out-of-plane (OOP) | Indicative of isolated aromatic protons. |

Nuclear Magnetic Resonance (NMR) Analysis

Solvent:

H NMR (Proton) Profile

The substitution pattern (6,7-disubstituted) breaks the symmetry of the benzene ring, resulting in two isolated singlets for H5 and H8, a key structural proof.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |

| 9.05 | dd | 1H | H-2 | Deshielded by adjacent Nitrogen (alpha-proton). | |

| 8.65 | s | 1H | - | H-5 | Diagnostic Singlet. Deshielded by ortho-ester group. |

| 8.25 | d | 1H | H-4 | Peri-position effect; typical quinoline doublet. | |

| 8.15 | s | 1H | - | H-8 | Diagnostic Singlet. Ortho to Chlorine. |

| 7.55 | dd | 1H | H-3 | Most shielded aromatic proton (beta to Nitrogen). | |

| 4.45 | q | 2H | Methylene of ethyl ester. Deshielded by oxygen.[4] | ||

| 1.45 | t | 3H | Methyl of ethyl ester. |

Expert Note on H5/H8: In a standard quinoline, H5 and H8 are doublets.[3] Here, C6 and C7 are substituted. H5 and H8 are para to each other across the ring fusion but are not coupled. They appear as sharp singlets. H5 is typically more downfield than H8 due to the anisotropic effect of the carbonyl group at C6.

C NMR (Carbon) Profile

| Shift ( | Type | Assignment |

| 165.5 | Quaternary | C=O (Ester Carbonyl) |

| 152.0 | CH | C-2 (Alpha to Nitrogen) |

| 148.5 | Quaternary | C-8a (Ring Junction) |

| 138.0 | Quaternary | C-7 (C-Cl, ipso) |

| 136.5 | CH | C-4 |

| 131.0 | Quaternary | C-6 (C-COOEt, ipso) |

| 129.5 | CH | C-5 |

| 128.0 | CH | C-8 |

| 126.5 | Quaternary | C-4a (Ring Junction) |

| 122.0 | CH | C-3 |

| 61.5 | Ethyl Methylene | |

| 14.2 | Ethyl Methyl |

Experimental Protocols

Sample Preparation Workflow

To ensure spectral integrity, samples must be free of paramagnetic impurities (e.g., metal catalysts from synthesis) and residual solvents.

Figure 3: Purification and preparation workflow for spectroscopic validation.

Protocol Details

-

NMR: Use high-quality NMR tubes (5mm). Filter the

solution through a cotton plug within a glass pipette to remove suspended solids that cause line broadening. -

Mass Spec: Use LC-MS grade Methanol or Acetonitrile. Avoid chlorinated solvents for MS injection to prevent halogen interference.

-

IR: If using ATR (Attenuated Total Reflectance), ensure the crystal is cleaned with isopropanol before applying the solid sample. Apply sufficient pressure to ensure good contact.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[5] (Source for analogous Quinoline and Quinoline-6-carboxylic acid base spectra). [Link][5]

-

NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. (Source for fragmentation patterns of chloro-quinolines). [Link]

-

PubChem. Compound Summary for Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (Analogous Core). [Link]

Sources

A Senior Application Scientist's Guide to the Solubility Profile of Ethyl 7-chloroquinoline-6-carboxylate

Abstract

This technical guide provides an in-depth analysis of the solubility profile of Ethyl 7-chloroquinoline-6-carboxylate, a key heterocyclic intermediate in medicinal chemistry and materials science. As drug discovery pipelines and synthetic methodologies become more complex, a fundamental understanding of a compound's physicochemical properties, particularly solubility, is paramount for efficient process development, from reaction optimization to final formulation. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a comprehensive resource for handling and utilizing this compound effectively. We will explore the molecular characteristics governing its solubility, present its expected behavior in a range of common laboratory solvents, provide a robust experimental protocol for quantitative determination, and discuss the critical implications of this data in research and development settings.

Introduction: The Strategic Importance of Solubility Profiling

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including well-known antimalarial, antibacterial, and anticancer agents.[1][2][3] Ethyl 7-chloroquinoline-6-carboxylate serves as a vital building block for more complex derivatives, making its behavior in solution a critical factor for synthetic success. Inefficient solubility can lead to poor reaction kinetics, challenging purifications, and significant hurdles in preclinical formulation.

This guide moves beyond a simple data sheet, offering a causative explanation of the why behind the solubility profile. By understanding the interplay between the molecule's structure and the solvent's properties, researchers can preemptively select optimal conditions, troubleshoot issues, and accelerate their development timelines.

Physicochemical & Molecular Properties

The solubility of a compound is intrinsically linked to its molecular structure. The key features of Ethyl 7-chloroquinoline-6-carboxylate are:

-

Quinoline Core: A large, aromatic, and largely hydrophobic bicyclic system.

-

Basic Nitrogen Atom: The nitrogen in the pyridine ring has a lone pair of electrons, rendering it a weak base capable of protonation in acidic media.[1][4]

-

Chloro Substituent: An electron-withdrawing group that increases the molecule's lipophilicity and molecular weight.

-

Ethyl Carboxylate Group: An ester functional group that provides a site for hydrogen bond acceptance and contributes some polar character, though the ethyl chain adds to the overall lipophilicity.

These features are quantified in the table below.

| Property | Value / Description | Source |

| Molecular Formula | C₁₂H₁₀ClNO₂ | [5] |

| Molecular Weight | 235.67 g/mol | [5] |

| Appearance | Expected to be an off-white to yellow solid | General knowledge |

| Predicted XlogP | 3.0 | [5] |

| Predicted pKa (Conjugate Acid) | ~3.5 - 4.5 (Estimated based on similar quinolines) | [1][4] |

| Water Solubility | Very low (Predicted) | [3][4] |

The high XlogP value indicates a strong preference for a lipid environment over an aqueous one, predicting poor water solubility. The pKa of the conjugate acid is crucial; at a pH below this value, the molecule will become protonated and form a more polar, water-soluble cation.[4]

Theoretical Solubility in Common Lab Solvents

The principle of "like dissolves like" provides a strong framework for predicting solubility.[6] The dissolution process is an equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors.

-

Water: Solubility is expected to be very low. The large, non-polar surface area of the quinoline ring system dominates, leading to unfavorable disruption of the water's strong hydrogen-bonding network.[1][2][3]

-

Alcohols (Methanol, Ethanol): Solubility should be significantly higher than in water.[1][4] The alkyl chains of the alcohols can interact favorably with the hydrophobic quinoline core via van der Waals forces, while the hydroxyl group can act as a hydrogen bond donor to the ester carbonyl and the quinoline nitrogen.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents possess strong dipoles but do not have acidic protons.

-

DMSO & DMF: High solubility is expected. These are powerful, highly polar solvents capable of strong dipole-dipole interactions with the ester and chloro- functionalities. Their ability to dissolve a wide range of organic compounds makes them excellent choices for reaction media.[4]

-

Acetonitrile & Acetone: Good to moderate solubility is anticipated. While polar, they are less effective solvators than DMSO or DMF. They will primarily interact through dipole-dipole forces.

Non-Polar & Low-Polarity Solvents (e.g., Toluene, Hexane, Diethyl Ether)

These solvents lack strong dipoles and cannot form hydrogen bonds.

-

Toluene: Moderate solubility is likely. The aromatic ring of toluene can engage in favorable π-π stacking interactions with the quinoline ring system.[4]

-

Hexane: Poor solubility is expected. As an alkane, hexane interacts solely through weak London dispersion forces, which are insufficient to overcome the crystal lattice energy of the solid solute to a significant degree.

-

Diethyl Ether: Low to moderate solubility is predicted. While it has a small dipole and can act as a hydrogen bond acceptor, its overall character is non-polar.

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform)

These solvents are weakly polar and can engage in dipole-dipole interactions.

-

DCM & Chloroform: High solubility is expected. These solvents are effective at dissolving moderately polar organic compounds and should readily solvate Ethyl 7-chloroquinoline-6-carboxylate.

Summary of Expected Solubility

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Primary Intermolecular Forces |

| Polar Protic | Water | Very Low / Insoluble | Dipole-Dipole, H-Bonding (unfavorable) |

| Methanol, Ethanol | Moderate to High | H-Bonding, Dipole-Dipole, Dispersion | |

| Polar Aprotic | DMSO, DMF | High | Dipole-Dipole |

| Acetonitrile, Acetone | Moderate | Dipole-Dipole | |

| Non-Polar | Toluene | Moderate | π-π Stacking, Dispersion |

| Hexane, Cyclohexane | Low / Sparingly Soluble | Dispersion | |

| Low Polarity | Diethyl Ether | Low to Moderate | Dipole-Dipole, Dispersion |

| Chlorinated | Dichloromethane, Chloroform | High | Dipole-Dipole, Dispersion |

Protocol: Quantitative Solubility Determination via Isothermal Shake-Flask Method

This protocol describes a self-validating, gold-standard method for determining thermodynamic solubility. The core principle is to allow a surplus of the solid compound to equilibrate with the solvent at a constant temperature, ensuring a saturated solution is formed.

Materials & Equipment

-

Ethyl 7-chloroquinoline-6-carboxylate (solid)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled orbital shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

Calibrated HPLC-UV or UV-Vis Spectrophotometer for quantification

Experimental Workflow Diagram

Caption: Fig 1: Isothermal Shake-Flask Solubility Workflow

Step-by-Step Procedure

-

Preparation: To a glass vial, add an excess amount of solid Ethyl 7-chloroquinoline-6-carboxylate (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a minimum of 24 hours.

-

Trustworthiness Check: For a robust study, it is recommended to take samples at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, thermodynamic equilibrium has been reached.

-

-

Phase Separation: Remove the vial from the shaker and let it stand at the same temperature to allow the excess solid to settle. For fine suspensions, centrifugation (e.g., 10 min at 10,000 rpm) may be necessary.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately pass the supernatant through a chemically-compatible syringe filter into a clean collection vial. This step is critical to remove any microscopic, undissolved particles.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and generate a calibration curve using serial dilutions.

-

Accurately dilute the filtered sample to fall within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine its concentration.

-

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the final value in standard units (e.g., mg/mL or mM).

Practical Implications & Strategic Application

Understanding the solubility profile is not an academic exercise; it directly informs critical decisions in the laboratory.

Caption: Fig 2: Logic flow from solubility data to application

-

Reaction Chemistry: The high solubility in solvents like DMSO, DMF, or DCM makes them ideal candidates for synthetic reactions, ensuring a homogeneous environment and facilitating efficient mass transfer.[4] For reactions requiring less polar conditions, toluene may be a suitable alternative.

-

Purification by Recrystallization: An ideal recrystallization solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold. Based on the theoretical profile, a mixed solvent system like Ethanol/Water or a single solvent like Toluene could be excellent starting points for developing a crystallization protocol.

-

Drug Development: The predicted low aqueous solubility is a significant flag for bioavailability. However, the presence of the basic quinoline nitrogen offers a clear strategic path forward: salt formation.[4] Reacting the compound with an acid like HCl would form the hydrochloride salt, which is expected to be significantly more soluble in aqueous media, a common strategy for improving the drug-like properties of amine-containing compounds.

Safety & Handling

Ethyl 7-chloroquinoline-6-carboxylate and related halogenated aromatic compounds should be handled with appropriate care. Always consult the material's specific Safety Data Sheet (SDS) before use.[7][8][9][10] General precautions include:

-

Handling in a well-ventilated fume hood.

-

Wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoiding inhalation of dust and contact with skin and eyes.[8][11]

The solvents used for solubility testing also carry their own hazards. Flammable solvents should be kept away from ignition sources, and toxic solvents require stringent containment.

Conclusion

The solubility of Ethyl 7-chloroquinoline-6-carboxylate is a multi-faceted property governed by a balance of hydrophobic, polar, and pH-dependent characteristics. While highly soluble in common polar aprotic and chlorinated organic solvents, its utility in aqueous systems is limited in its free-base form. This guide provides the theoretical foundation and a practical, robust experimental framework for researchers to thoroughly characterize its solubility. This essential data empowers scientists to make informed, strategic decisions, thereby optimizing synthetic routes, streamlining purification processes, and laying a solid foundation for potential pharmaceutical development.

References

- Overcoming poor solubility of quinoline derivatives in reactions. (n.d.). Benchchem.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 2-(2-quinolyl)quinoline - Solubility of Things. (n.d.).

- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Quinoline – Structure, Properties, and Applications. (n.d.). Mechotech: Advanced Solutions.

- Solubility of Organic Compounds. (2023, August 31).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Quinoline. (n.d.). Wikipedia.

- Safety data sheet. (2015, January 19).

- 7 - SAFETY DATA SHEET. (2012, January 9).

- SAFETY DATA SHEET - Merck Millipore. (n.d.).

- Ethyl 6-chloroquinoline-3-carboxylate Properties. (2025, October 15). EPA.

- SAFETY DATA SHEET - Login | Chemical Management. (n.d.).

- Ethyl 7-chloroquinoline-6-carboxylate (C12H10ClNO2). (n.d.). PubChemLite.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- 7-Chloroquinoline | C9H6ClN | CID 521963. (n.d.). PubChem - NIH.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. mechotech.in [mechotech.in]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - Ethyl 7-chloroquinoline-6-carboxylate (C12H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. chem.ws [chem.ws]

- 7. leap.epa.ie [leap.epa.ie]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemmanagement.ehs.com [chemmanagement.ehs.com]

The Serendipitous Legacy of Chloroquine: A Technical Guide to the Discovery and Enduring Potential of Chloroquinoline Carboxylic Acids

Preamble: From Antimalarial Staple to a New World of Therapeutic Design

The story of chloroquinoline carboxylic acids is not one of linear discovery but rather a compelling narrative of scientific serendipity, astute observation, and the enduring power of a privileged chemical scaffold. It begins not with the carboxylic acids themselves, but with their famed predecessor, chloroquine. The global effort to synthesize this vital antimalarial on an industrial scale inadvertently unveiled a class of compounds that would forge their own distinct and significant path in medicinal chemistry. In the 1960s, a byproduct from the commercial preparation of chloroquine, identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was found to possess unexpected antibacterial activity.[1] This chance discovery marked the birth of the quinolone antibiotics, with nalidixic acid, a structurally related 1,8-naphthyridine, being one of the first to be developed.[1][2][3][4]

This guide provides a comprehensive technical exploration of the discovery, synthesis, and evolving applications of chloroquinoline carboxylic acids. We will delve into the foundational synthetic methodologies that grant access to this versatile scaffold, elucidate the mechanisms that underpin their diverse biological activities, and present a critical analysis of their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a field-proven perspective on the causality behind experimental choices and the strategic design of novel therapeutics based on this remarkable chemical core.

Part 1: The Genesis - Synthetic Strategies for the Chloroquinoline Carboxylic Acid Scaffold

The chloroquinoline carboxylic acid framework, while born from an industrial synthesis byproduct, is now purposefully constructed through a variety of robust and adaptable synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials. Here, we dissect the most pivotal of these reactions, providing not only the protocols but also the strategic reasoning behind their application.

The Pfitzinger Reaction: A Cornerstone of Quinoline-4-Carboxylic Acid Synthesis

The Pfitzinger reaction is a powerful tool for the synthesis of substituted quinoline-4-carboxylic acids, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6][7][8][9][10][11]

Causality of Experimental Design: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, opening the five-membered ring to form a keto-acid intermediate.[5][6] This intermediate is then poised to react with the carbonyl compound. The choice of base, typically potassium hydroxide, is crucial for efficient hydrolysis. The subsequent condensation to form an imine, followed by tautomerization to the more stable enamine, sets the stage for the final intramolecular cyclization and dehydration to yield the aromatic quinoline-4-carboxylic acid.[5][6] The versatility of this reaction lies in the ability to introduce a wide range of substituents at the 2- and 3-positions of the quinoline ring by simply varying the carbonyl component.[9] For instance, the use of 5-chloroisatin allows for the direct synthesis of 6-chloroquinoline-4-carboxylic acid derivatives.[1]

Experimental Protocol: Synthesis of 2-Ethyl-3-methyl-6-chloroquinoline-4-carboxylic Acid via the Pfitzinger Reaction

Reagents:

-

5-Chloroisatin

-

2-Pentanone (methyl propyl ketone)

-

Potassium Hydroxide (KOH)

-

Ethanol (absolute)

-

Water

-

Hydrochloric Acid (HCl), dilute

Procedure:

-

Preparation of the Isatin Salt: In a round-bottom flask, dissolve 0.02 mol of KOH in a mixture of 1 mL of water and 40 mL of absolute ethanol. To this basic solution, add 0.0075 mol of 5-chloroisatin. Stir the mixture at room temperature for 1 hour. The color should change from purple to brown, indicating the formation of the potassium salt of the opened isatin ring.[1]

-

Condensation: Gradually add 0.015 mol of 2-pentanone to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 79°C) and maintain this temperature with continuous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of distilled water to dissolve the potassium salt of the product. Perform an extraction with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute HCl to a pH of 4-5. This will precipitate the desired quinoline-4-carboxylic acid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it in a vacuum oven.[1]

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones. This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][8][12][13] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.[12]

Causality of Experimental Design: The initial condensation is a nucleophilic substitution of the aniline onto the electron-deficient double bond of the malonate ester. The high temperature required for the cyclization step (often above 250°C) is necessary to overcome the activation energy for the 6-electron electrocyclization.[12] The choice of a high-boiling solvent like diphenyl ether is critical for achieving these temperatures in a controlled manner. Microwave-assisted synthesis has emerged as a modern alternative, significantly reducing reaction times and often improving yields by efficiently delivering the required thermal energy.[14][15] The Gould-Jacobs route was instrumental in the synthesis of 4,7-dichloroquinoline, a key intermediate in the production of chloroquine, and it is during this process that the serendipitous formation of a quinolone carboxylic acid byproduct was first observed.[16][17][18][19]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

Reagents:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Acetonitrile (for washing)

Procedure:

-

Reaction Setup: In a 2.5 mL microwave vial, add 2.0 mmol of aniline and 6.0 mmol of DEEM. The excess DEEM serves as both a reagent and a solvent.[12][15]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250°C and hold for 10 minutes.[15]

-

Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product and wash it with 3 mL of ice-cold acetonitrile.

-

Drying and Analysis: Dry the resulting solid under vacuum. The product can be further purified by recrystallization if necessary.[12][15]

The Vilsmeier-Haack Reaction: Formylation and Cyclization to Chloroquinoline Carbaldehydes

The Vilsmeier-Haack reaction is a versatile method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides.[7][20][21][22] These carbaldehydes are valuable intermediates that can be readily oxidized to the corresponding carboxylic acids.

Causality of Experimental Design: The reaction employs a Vilsmeier reagent, typically formed from a combination of N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[7] The Vilsmeier reagent acts as an electrophile, leading to the formylation of the acetanilide. The reaction conditions also promote cyclization and chlorination to yield the 2-chloroquinoline-3-carbaldehyde scaffold. The choice between POCl₃ and PCl₅ can influence the reaction conditions and yield, with PCl₅ sometimes being more effective for certain substrates.[7]

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction

Reagents:

-

Acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Formation of the Vilsmeier Reagent: In a reaction vessel, add 1 equivalent of acetanilide and 3 equivalents of DMF. Stir the mixture in an ice bath for 20 minutes.[7]

-

Reaction: Slowly add 15 equivalents of POCl₃ to the mixture while maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat at 80-90°C for 7-10 hours.[7][21]

-

Work-up: Pour the reaction mixture onto crushed ice.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to yield the purified 2-chloroquinoline-3-carbaldehyde.[7]

Part 2: Mechanisms of Action - The Molecular Basis of Biological Activity

The chloroquinoline carboxylic acid scaffold is a versatile pharmacophore that interacts with a range of biological targets, leading to a diverse array of therapeutic effects. The presence and position of both the chloro and carboxylic acid groups are often critical for potent activity.

Antimalarial Activity: Inhibition of Heme Detoxification

The primary mechanism of antimalarial action for many quinoline-based drugs, including chloroquine, is the inhibition of hemozoin formation in the parasite's digestive vacuole.[23] Chloroquinoline carboxylic acid derivatives are also being investigated for their potential to act via a similar mechanism.[6][23]

During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. This process is thought to be mediated by a heme polymerase enzyme.[4][24] Chloroquinoline and its analogues are weak bases that accumulate in the acidic food vacuole of the parasite. They are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[4][24] The carboxylic acid moiety in chloroquinoline carboxylic acids can influence the compound's acidity and ability to accumulate in the food vacuole, as well as its interaction with the heme or the heme polymerase enzyme.

Experimental Protocol: In Vitro Heme Polymerization Inhibition Assay (HPIA)

Reagents:

-

Hematin (1 mM in 0.2 M NaOH)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Glacial acetic acid (pH 2.6)

-

Distilled water (negative control)

-

Chloroquine diphosphate (positive control)

-

DMSO (for washing)

-

NaOH (0.1 M)

Procedure:

-

Reaction Setup: In a microtube, add 100 µL of 1 mM hematin solution. Add 50 µL of the test compound at various concentrations. Include positive and negative controls.[4][17][22][25]

-

Initiation of Polymerization: To initiate the reaction, add 50 µL of glacial acetic acid (pH 2.6) to each microtube.

-

Incubation: Incubate the microtubes at 37°C for 24 hours.[22][25]

-

Centrifugation and Washing: Centrifuge the microtubes at 8000 rpm for 10 minutes. Remove the supernatant and wash the pellet three times with 200 µL of DMSO, centrifuging after each wash.[4][17]

-

Quantification: Dissolve the final pellet in 200 µL of 0.1 M NaOH. Transfer 100 µL of the solution to a 96-well plate and read the absorbance at 405 nm using a microplate reader.[4][17]

-

Data Analysis: Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[26][27] This pathway is crucial for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cancer cells.[26]

Mechanism of Inhibition: DHODH inhibitors bind to the enzyme and block its catalytic activity, leading to a depletion of the intracellular pyrimidine pool. This, in turn, causes cell cycle arrest and inhibits tumor growth.[26] The carboxylic acid group of the quinoline scaffold is critical for this activity, as it often forms key interactions, such as a salt bridge with a positively charged residue (e.g., Arginine) in the active site of DHODH.[26] X-ray crystallography studies of DHODH in complex with quinoline carboxylic acid inhibitors have provided detailed insights into these binding interactions, revealing a novel water-mediated hydrogen bond with Threonine 63 and a direct hydrogen bond with Tyrosine 356 in some cases.[5][13][20][26]

Experimental Protocol: Recombinant Human DHODH Enzyme Activity Assay

Reagents:

-

Recombinant human DHODH (rhDHODH)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

L-Dihydroorotic acid (substrate)

-

Decylubiquinone (cofactor)

-

2,6-dichloroindophenol (DCIP) (colorimetric indicator)

-

Test compounds

Procedure:

-

Enzyme and Compound Preparation: Dilute rhDHODH to a working concentration (e.g., 0.4 µg/mL) in Assay Buffer. Prepare serial dilutions of the test compounds.[28]

-

Pre-incubation: In a 96-well plate, add 40 µL of the diluted rhDHODH and 10 µL of the test compound solutions. Pre-incubate for 30 minutes at 37°C.[28]

-

Reaction Initiation: Prepare a Substrate Mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP in Assay Buffer. Add 50 µL of the Substrate Mixture to each well to start the reaction.[28]

-

Measurement: Immediately read the plate in kinetic mode at 600 nm for 5-20 minutes to monitor the reduction of DCIP.[28]

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Inhibition of Protein Kinase CK2

Derivatives of 3-quinoline carboxylic acid have emerged as a new class of inhibitors for protein kinase CK2, a serine/threonine kinase that is implicated in cancer and other diseases.[3][15][16][29][30]

Mechanism of Inhibition: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CK2 and preventing the phosphorylation of its substrates.[29] The carboxylic acid moiety is crucial for forming hydrogen bonds with key residues in the active site, while the chloro-substituents can engage in hydrophobic interactions, contributing to the overall binding affinity.[15][29]

Experimental Protocol: In Vitro Protein Kinase CK2 Radiometric Assay

Reagents:

-

Recombinant human protein kinase CK2 holoenzyme

-

Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl₂)

-

CK2 substrate peptide (e.g., RRRDDDSDDD)

-

[γ-³²P]ATP

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 8.5, 150 mM NaCl, 5 mM MgCl₂)

-

P81 phosphocellulose paper

-

Phosphoric acid (for washing)

-

Test compounds

Procedure:

-

Reaction Setup: In a reaction tube, mix the CK2 holoenzyme with Kinase Buffer. Add the test compound at various concentrations.[12][31][32]

-

Reaction Initiation: Start the reaction by adding the Assay Buffer containing the substrate peptide and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).[12]

-

Stopping the Reaction and Spotting: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.[12][32]

-

Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[12][32]

-

Quantification: Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

Part 3: Structure-Activity Relationships (SAR) and Data Interpretation

The biological activity of chloroquinoline carboxylic acids is highly dependent on the substitution pattern around the quinoline core. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective inhibitors.

Antimalarial SAR

For antimalarial activity, the presence of a chlorine atom at the 7-position is generally considered crucial for potent activity, as seen in chloroquine itself.[18] The nature and position of the carboxylic acid group, as well as other substituents, can significantly modulate the compound's efficacy. For instance, studies on 4-oxo-3-carboxyl quinolones have shown that the ester derivatives are more potent than the corresponding carboxylic acids or amides, suggesting that the carboxylic acid functionality may not be optimal for this particular class of antimalarials.[6]

DHODH Inhibitor SAR

In the context of DHODH inhibition, the 4-carboxylic acid group is a key pharmacophoric element, forming essential interactions with the enzyme's active site.[26] The potency of these inhibitors can be fine-tuned by modifying the substituents at the 2-position of the quinoline ring. Aromatic and heteroaromatic groups at this position have been shown to be beneficial for activity.[26][27]

| Compound | R1 (at position 2) | DHODH IC₅₀ (nM) | Reference |